Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate

Medicinal Chemistry Cross-Coupling SAR Exploration

Secure the privileged imidazo[1,2-a]pyrazine scaffold for your kinase inhibitor or antiparasitic drug discovery program. This specific 2-bromo-5-ethyl ester regioisomer is critical for SAR; the C2-Br handle enables direct Suzuki-Miyaura diversification, while the C5-ester allows parallel amide coupling. Procuring this building block eliminates multi-step synthesis and guarantees access to the validated pharmacophore with orthogonal reactive vectors.

Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
Cat. No. B8190934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate
Molecular FormulaC9H8BrN3O2
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=CC2=NC(=CN12)Br
InChIInChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-3-11-4-8-12-7(10)5-13(6)8/h3-5H,2H2,1H3
InChIKeyXSLDYDIGMHTEND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate: A Strategic Brominated Imidazopyrazine Building Block for Drug Discovery


Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate (CAS: 2442597-52-4) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyrazine core with a bromine atom at the 2-position and an ethyl ester at the 5-position . The imidazo[1,2-a]pyrazine scaffold is recognized as a privileged structure in medicinal chemistry, having been successfully developed into inhibitors of diverse therapeutic targets including Aurora kinases [1], Casein Kinase 1 (CK1) [2], ENPP1 [3], and bacterial type IV secretion ATPases [4]. The specific substitution pattern of this compound—with a reactive bromine handle and a modifiable ester group—positions it as a versatile intermediate for constructing focused libraries and structure-activity relationship (SAR) studies.

Procurement Considerations for Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate: Why Regioisomeric and Scaffold Analogs Are Not Interchangeable


Generic substitution with simpler imidazo[1,2-a]pyrazines or alternative regioisomers is not chemically or pharmacologically valid for projects requiring this specific substitution pattern. The bromine at the C2 position and the ethyl ester at C5 represent a precise regioisomeric arrangement that dictates both synthetic accessibility and biological target engagement. SAR studies on imidazo[1,2-a]pyrazine kinase inhibitors have demonstrated that even minor positional changes in substituents can drastically alter potency and selectivity profiles [1]. For instance, in the development of antileishmanial agents targeting L-CK1.2, modulation at the C2 position via Suzuki-Miyaura coupling of the corresponding triflate intermediate was critical for achieving submicromolar potency [2]. Similarly, in Aurora kinase inhibitor programs, the specific arrangement of substituents on the imidazo[1,2-a]pyrazine core directly impacts off-target kinase selectivity [1]. Substituting this compound with a non-brominated or regioisomeric analog would eliminate the key C2 functional handle required for diversification and could redirect SAR exploration away from validated pharmacophore models. The following quantitative evidence sections detail the precise differentiation against the closest relevant comparators.

Quantitative Differentiation of Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate from Closest Analogs


C2 Bromine Enables Late-Stage Diversification via Suzuki-Miyaura Coupling

Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate possesses a bromine atom at the C2 position, which serves as a critical synthetic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In contrast, the non-brominated analog (imidazo[1,2-a]pyrazine-5-carboxylate) lacks this reactive site, limiting its utility for late-stage diversification. Quantitative reactivity data for imidazo[1,2-a]pyrazine bromides demonstrate that C2-bromo derivatives undergo efficient one-pot sequential Suzuki cross-coupling and direct C-H functionalization at C3/C6, enabling rapid library synthesis [1]. Specifically, the C2-bromo group allows for the introduction of diverse aryl, heteroaryl, and alkyl substituents under mild palladium-catalyzed conditions, a transformation that is not possible with the non-halogenated comparator.

Medicinal Chemistry Cross-Coupling SAR Exploration

Positional Selectivity: C2-Bromo Enables Distinct SAR Trajectories vs. C5-Bromo Analogs

The position of the bromine atom on the imidazo[1,2-a]pyrazine core critically influences biological activity profiles. Comparative SAR studies on imidazo[1,2-a]pyrazine-based CK1 inhibitors reveal that substitution at the C2 position is a key driver of potency and selectivity. For example, in the CTN1122 series, C2-modified analogs (via Suzuki coupling of a C2-triflate intermediate) demonstrated L-CK1.2 IC50 values ranging from 0.3 µM to low micromolar concentrations, with compounds 7d and 7l exhibiting IC50 values of 1.25 µM and 0.92 µM against L. major, respectively [1]. In contrast, a C5-bromoimidazo[1,2-a]pyrazine derivative was reported to exhibit positive chronotropic and inotropic effects on isolated atria, associated with increased cAMP tissue concentration and phosphodiesterase-inhibiting properties [2]. These divergent activities—antiparasitic kinase inhibition vs. cardiac stimulation—underscore that C2 and C5 bromo regioisomers are not functionally interchangeable and target distinct biological pathways.

Kinase Inhibition Antiparasitic Structure-Activity Relationship

5-Ethyl Ester Enables Direct Carboxylic Acid Derivatization Without Protecting Group Manipulation

The ethyl ester at the C5 position provides a masked carboxylic acid that can be selectively hydrolyzed to the corresponding acid or directly converted to amides, hydrazides, and other derivatives. This contrasts with compounds lacking a carboxylate handle, which require additional synthetic steps to introduce a modifiable functional group. In the synthesis of imidazo[1,2-a]pyrazine-2-carboxylic acid arylidene-hydrazides, the carboxylic acid intermediate (derived from the corresponding ester) was condensed with various aromatic amines, enabling the generation of a focused library for antimicrobial evaluation [1]. The target compound's 5-ester offers a similar entry point for diversification, whereas the comparator 2-bromoimidazo[1,2-a]pyrazine (CAS: 944896-33-7) lacks any carboxylate functionality, restricting its derivatization pathways to reactions at the C2 bromine or direct C-H functionalization .

Medicinal Chemistry Prodrug Design Synthetic Efficiency

Scaffold Privilege: Imidazo[1,2-a]pyrazine Core Demonstrates Broad Kinase Inhibition Potential with Quantified Potency

The imidazo[1,2-a]pyrazine scaffold, which forms the core of Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate, has been validated across multiple kinase targets with quantified potency. In a study of imidazo[1,2-a]pyrazine derivatives as ENPP1 inhibitors, compound 7 demonstrated an IC50 of 5.70-9.68 nM against ENPP1, with weak inhibition of ENPP2 and ENPP3, indicating target selectivity [1]. In a separate program, imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors achieved potent inhibition with improved off-target kinase selectivity [2]. Additionally, a lead compound (UMB-32) based on this scaffold bound BRD4 with a Kd of 550 nM and exhibited 724 nM cellular potency in BRD4-dependent cell lines . While these data are from advanced analogs rather than the parent building block, they establish the quantitative potential of the imidazo[1,2-a]pyrazine core when appropriately functionalized. In contrast, alternative heterocyclic scaffolds such as imidazo[1,2-a]pyridine or pyrazolo[1,5-a]pyrimidine may exhibit different potency and selectivity profiles, making the imidazo[1,2-a]pyrazine core a privileged starting point for kinase-targeted programs.

Kinase Inhibitors Oncology Immuno-Oncology

Physicochemical Profile: Balanced Lipophilicity for Cellular Permeability

The physicochemical properties of Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate position it within a favorable range for oral bioavailability and cellular permeability. The compound has a molecular weight of 270.08 g/mol and a molecular formula of C9H8BrN3O2 . While experimental LogP data for this specific compound are not available in public literature, the closely related analog 2-bromoimidazo[1,2-a]pyrazine (which lacks the ester group) has a calculated LogP of 1.49180 [1]. The addition of the ethyl ester is expected to moderately increase lipophilicity while maintaining a LogP value well below 5, consistent with Lipinski's Rule of Five guidelines for drug-likeness. In contrast, the corresponding carboxylic acid analog (2-bromoimidazo[1,2-a]pyrazine-5-carboxylic acid, CAS: 2442597-71-7, MW: 242.03) is more polar and may exhibit reduced passive membrane permeability. The ethyl ester form provides a balanced lipophilicity profile that can enhance cellular uptake while retaining the option for in vivo hydrolysis to the active carboxylic acid metabolite, a common prodrug strategy in medicinal chemistry.

ADME Drug-Likeness Physicochemical Properties

Optimal Research and Procurement Applications for Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate


Kinase Inhibitor Lead Generation and SAR Expansion

Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate serves as an ideal starting point for generating focused libraries of imidazo[1,2-a]pyrazine-based kinase inhibitors. The C2 bromine enables rapid diversification via Suzuki-Miyaura cross-coupling to explore substituent effects on kinase selectivity and potency, as demonstrated in Aurora kinase [1] and CK1 [2] inhibitor programs. The C5 ester can be hydrolyzed to the carboxylic acid for amide coupling, allowing simultaneous exploration of two vectors. This building block is particularly valuable for programs targeting ENPP1 (IC50 values in the low nanomolar range) [3] or other kinases where the imidazo[1,2-a]pyrazine core has shown privileged binding. Procurement of this specific regioisomer ensures access to the C2 diversification handle required for SAR studies, avoiding the need for multi-step synthesis from non-halogenated precursors.

Antiparasitic Drug Discovery Targeting Casein Kinase 1

The imidazo[1,2-a]pyrazine scaffold has demonstrated promising activity against Leishmania parasites through inhibition of Leishmania casein kinase 1 (L-CK1.2). C2-modified analogs of CTN1122 achieved IC50 values of 0.92-1.25 µM against L. major and 1.44-2.34 µM against L. donovani, with selectivity indices up to 3.8 over human CK1ε [2]. Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate provides a direct entry point for synthesizing C2-diversified analogs via Suzuki coupling of the C2 bromine, enabling exploration of SAR around this validated antiparasitic pharmacophore. The C5 ester can be further modified to optimize pharmacokinetic properties or converted to the corresponding carboxylic acid for solubility enhancement.

Dual-Vector Library Synthesis for Fragment-Based and High-Throughput Screening

The orthogonal reactivity of the C2 bromine and C5 ester in Ethyl 2-bromoimidazo[1,2-a]pyrazine-5-carboxylate makes it exceptionally well-suited for parallel library synthesis. The C2 bromine can be functionalized via palladium-catalyzed cross-coupling, while the C5 ester can be independently hydrolyzed and coupled to diverse amines or alcohols. This dual-vector approach enables the rapid generation of structurally diverse compound collections for high-throughput screening or fragment-based drug discovery. The imidazo[1,2-a]pyrazine core has demonstrated activity against a wide range of targets including Aurora kinases [1], ENPP1 [3], BRD4 , and bacterial ATPases [4], making libraries derived from this building block broadly applicable across multiple therapeutic areas. The availability of this compound with reported purity of 96%+ ensures reproducible library quality.

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